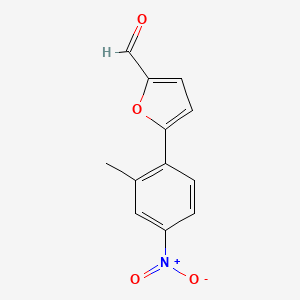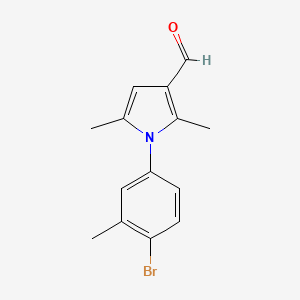
Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide, also known as P3C, is a versatile organic compound widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile molecule that can be used in a variety of organic synthesis reactions, such as the synthesis of amines, amides, and carboxylic acids. It has also been used in the synthesis of a variety of drugs, including antivirals and antibiotics. P3C is a relatively simple molecule and is relatively inexpensive to produce, making it an attractive choice for many organic synthesis reactions.
Scientific Research Applications
Conformational Analysis
Piperidine derivatives, including those with 2,6-dimethylphenyl groups, have been studied for their static and dynamic structures. A study investigated the conformation of amide derivatives of various piperidine rings, focusing on the orientation of substituent groups and the rotation about the amide bond. These conformational details are crucial for understanding the chemical and physical properties of these compounds (Rauk, Tavares, Khan, Borkent, & Olson, 1983).
Synthesis and Structure-Activity Relationships
Another significant application lies in the synthesis and evaluation of piperidine derivatives for their potential as therapeutic agents. For instance, analogues of N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide were synthesized and evaluated for anticonvulsant activity, showcasing the importance of structural variations in enhancing biological activity (Ho, Crider, & Stables, 2001).
Anticancer Research
Piperidine derivatives have also been explored for their anticancer effects. The synthesis of certain (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives revealed their potential in inhibiting the growth of human leukemia cells. This indicates a promising avenue for anticancer drug development using piperidine frameworks (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).
Modulation of Cannabinoid Receptors
Compounds related to piperidine derivatives have been studied for their interaction with cannabinoid receptors. This research is vital in understanding how these compounds can modulate receptor activity, which has implications in treating various disorders (Price et al., 2005).
Platelet Aggregation Inhibition
Research on anilides and esters of piperidine-3-carboxylic acid has shown their potential in inhibiting platelet aggregation, an important aspect in cardiovascular disease management. This research contributes to understanding how chemical modifications of piperidine derivatives can influence their biological activity (de Candia et al., 2003).
Enantioselective Protonation
Piperidine-2-carboxylic acid derivatives have been studied for enantioselective protonation, a key process in asymmetric synthesis. This research contributes to the field of stereochemistry, which is critical in the development of chiral drugs (Martin, Lasne, Plaquevent, & Duhamel, 1997).
Safety and Hazards
The compound has been assigned the GHS07 hazard symbol, with hazard statements H315, H319, and H335 . The safety precautions include P261, P280a, P304+P340, P305+P351+P338, P405, and P501a . The LD50 oral in dog is > 12gm/kg .
Applications This compound is used as a feed additive and is a novel multifunctional feed additive. It can significantly promote the growth of livestock, poultry, fish, shrimp, cattle, sheep, and other animals, and improve production and reproductive performance .
Mechanism of Action
Target of Action
N-(2,6-dimethylphenyl)piperidine-3-carboxamide, also known as Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide, primarily targets the sodium channels in neurons . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve signal transmission .
Mode of Action
This compound acts as a sodium channel blocker . It inhibits sodium currents in neurons in a concentration-dependent manner . By blocking these channels, the compound increases the firing threshold, thereby inhibiting synaptic transmission in sympathetic ganglia .
Biochemical Pathways
The action of N-(2,6-dimethylphenyl)piperidine-3-carboxamide affects the neuronal signaling pathway. By blocking sodium channels, it disrupts the normal flow of sodium ions, which in turn inhibits the propagation of action potentials . This disruption can affect downstream neuronal signaling and neurotransmitter release.
Pharmacokinetics
The pharmacokinetic properties of this compound include its metabolism in the liver and excretion through the kidneys . It has a high protein binding capacity of 95% . The compound’s lipid-soluble nature allows it to cross biological membranes, impacting its distribution and bioavailability .
Result of Action
The molecular and cellular effects of N-(2,6-dimethylphenyl)piperidine-3-carboxamide’s action include decreased sensation in the specific area where it is applied due to its function as a local anesthetic . By blocking sodium channels and inhibiting action potentials, it reduces nerve signal transmission, leading to a decrease in sensation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature. Furthermore, individual factors such as the patient’s metabolic rate and the presence of other medications can also influence the compound’s pharmacokinetics and overall effect .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYUAAHPVDFFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349551 |
Source


|
| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337488-90-1 |
Source


|
| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)






![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)
![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)



